Cas no 94317-64-3 (N-(n-Butyl)thiophosphoric Triamide)

N-(n-Butyl)thiophosphoric Triamide structure
94317-64-3 structure
Product name:N-(n-Butyl)thiophosphoric Triamide
CAS No:94317-64-3
MF:C4H14N3PS
Molecular Weight:167.212819576263
MDL:MFCD00269941
CID:61713
PubChem ID:93502

N-(n-Butyl)thiophosphoric Triamide 化学的及び物理的性質

名前と識別子

    • N-(N-butyl)thiophosphoric triamide
    • N-BUTYLTHIOPHOSPHORIC TRIAMIDE
    • butyl-phosphorothioictriamid
    • N-(N-BUTYL)-THIOPHORIC TRIAMIDE (NBPT)
    • N-(N-BUTYL)THIOPHOSPHORICACID
    • Butylphosphorothioic triamide
    • N-(n-Butyl)-thiophosphoric triamide
    • N-diaminophosphinothioylbutan-1-amine
    • NBPTN-(n-Butyl)thiophosphoric triamide
    • n-butylphosphorothioic triamide
    • N-Butyl-thiophosphamid
    • N-butyl-thiophosphamide
    • Thiophosphorsaeure-diamid-butylamid
    • Phosphorothioictriamide, butyl- (6CI,9CI)
    • Agrotain
    • N-(n-Butyl)phosphorothioic triamide
    • NBPT
    • Phosphorothioic triamide, butyl-
    • N-(n-Butyl)thiophosphorictriamide
    • Phosphorothioic triamide, N-butyl-
    • n-(n-butyl) thiophosphoric triamide
    • A6103OK7GF
    • C4H14N3PS
    • DSSTox_RID_80441
    • DSSTox_CID_24747
    • DSSTox_GSID_44747
    • Phosphorothioictriamide, N-butyl-
    • BCP05323
    • Tox21_302015
    • SBB070
    • N-Butylphosphorothioic triamide (ACI)
    • Phosphorothioic triamide, butyl- (6CI, 9CI)
    • Agrotain DC
    • AGROTAIN DRI-MAXX
    • Agrotain Plus
    • Agrotain Prime
    • Agrotain Ultra
    • ArmU
    • N-(n-Butyl)thiophosphoric acid triamide
    • N-(n-butyl)thiophosphoramide
    • Agrotain DC; Agrotain Plus; Agrotain Prime; Agrotain Ultra; ArmU; N-Butylthiophosphoric triamide
    • HEPPIYNOUFWEPP-UHFFFAOYSA-N
    • AS-15132
    • BUTYL[DIAMINO(SULFANYLIDENE)-??-PHOSPHANYL]AMINE
    • Q27273672
    • MFCD00269941
    • CS-0027607
    • AKOS006230585
    • N-(n-Butyl)thiophosphoric triamide, analytical standard
    • EN300-345781
    • B5873
    • N-BUTYLPHOSPHOROTHIOIC TRIAMIDE [MI]
    • UNII-A6103OK7GF
    • butyl[diamino(sulfanylidene)-lambda5-phosphanyl]amine
    • DB-079849
    • NS00019632
    • NCGC00256311-01
    • Q-201452
    • CAS-94317-64-3
    • DTXCID2024747
    • CHEMBL3186430
    • SCHEMBL180545
    • DTXSID4044747
    • HY-107199
    • 94317-64-3
    • N-(n-Butyl)thiophosphoric Triamide
    • MDL: MFCD00269941
    • インチ: 1S/C4H14N3PS/c1-2-3-4-7-8(5,6)9/h2-4H2,1H3,(H5,5,6,7,9)
    • InChIKey: HEPPIYNOUFWEPP-UHFFFAOYSA-N
    • SMILES: S=P(NCCCC)(N)N

計算された属性

  • 精确分子量: 167.06500
  • 同位素质量: 167.064605
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 9
  • 回転可能化学結合数: 4
  • 複雑さ: 110
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.6
  • トポロジー分子極性表面積: 96.2

じっけんとくせい

  • Color/Form: 外観:白色結晶固体
  • 密度みつど: 1.171
  • ゆうかいてん: 58.0 to 62.0 deg-C
  • Boiling Point: 277.4°C at 760 mmHg
  • フラッシュポイント: 96 ºC
  • Refractive Index: 1.548
  • すいようせい: 4.3 g/L at 25 ºC
  • PSA: 105.97000
  • LogP: 2.96010
  • 敏感性: Stench

N-(n-Butyl)thiophosphoric Triamide Security Information

N-(n-Butyl)thiophosphoric Triamide 税関データ

  • 税関コード:2929909090
  • 税関データ:

    China Customs Code:

    2929909090

    Overview:

    2929909090 Other nitrogenous compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2929909090 other compounds with other nitrogen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N-(n-Butyl)thiophosphoric Triamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1098678-500g
N-Butylthiophosphoric triamide
94317-64-3 97%
500g
¥1281.00 2024-04-24
Ambeed
A105962-5g
N-(n-Butyl)thiophosphorictriamide
94317-64-3 97%
5g
$9.0 2024-04-15
Enamine
EN300-345781-100.0g
butyl[diamino(sulfanylidene)-lambda5-phosphanyl]amine
94317-64-3 93%
100.0g
$109.0 2023-02-22
eNovation Chemicals LLC
D583282-250mg
N-(n-Butyl)thiophosphoric triamide
94317-64-3 95%
250mg
$226 2024-05-24
eNovation Chemicals LLC
Y1290862-500g
N-(n-Butyl)thiophosphoric triamide
94317-64-3 97%
500g
$180 2024-06-07
Enamine
EN300-345781-0.25g
butyl[diamino(sulfanylidene)-lambda5-phosphanyl]amine
94317-64-3 93%
0.25g
$19.0 2023-09-03
Apollo Scientific
OR9400T-25g
N-(n-Butyl)thiophosphoramide
94317-64-3
25g
£17.00 2025-02-20
eNovation Chemicals LLC
D583282-500g
N-(n-Butyl)thiophosphoric triamide
94317-64-3 95%
500g
$315 2024-05-24
abcr
AB248480-500 g
N-(n-Butyl)thiophosphoric triamide; .
94317-64-3
500g
€298.60 2023-01-26
BAI LING WEI Technology Co., Ltd.
201026-1G
N-(n-Butyl)thiophosphoric triamide, 97%
94317-64-3 97%
1G
¥ 60 2022-04-26

N-(n-Butyl)thiophosphoric Triamide 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  Thiophosphoryl chloride ,  Ammonia Solvents: Ethyl acetate ;  rt → -40 °C; 1 h, -40 - -35 °C; -35 °C → 10 °C
1.2 Reagents: Water
Reference
Method for producing unsymmetric (thio)phosphoric triamides as urease inhibitors for agricultural and sanitary uses
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Thiophosphoryl chloride ,  Ammonia Solvents: Dichloromethane ;  20 s, 23 °C
1.2 Reagents: Ammonia ;  30 s, 25 °C
Reference
Continuous synthesis method of N-(n-butyl)thiophosphoric triamide in microreactor
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Tripropylamine ,  Triethylamine ,  Sodium carbonate ;  0.5 h
1.2 Reagents: Thiophosphoryl chloride Solvents: Ethyl acetate
1.3 2 h, -20 °C; 1 h, -20 °C
1.4 Reagents: Ammonia Solvents: Ethyl acetate ;  1 h, 0.2 MPa, -40 °C; 0.5 h, 0.2 MPa, -40 °C; -40 °C → 30 °C; 0.5 h, 30 °C
Reference
Clean production process for preparing N-butylphosphorothioic triamide
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Ammonia ;  3 h, 24 - 26 °C
Reference
Synthesis of N-(n-butyl)thiophosphoric triamide
Chen, Jiong-ming; Dong, Bin-gang; Wang, Wen-ting; Huang, Sheng-jian; Zhang, Jian; et al, Zhejiang Huagong, 2014, 45(5), 35-37

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: N-Ethylpiperidine ,  Thiophosphoryl chloride Solvents: 1,2-Dichlorobenzene ;  60 s, 40 °C; 60 °C
1.2 Reagents: Ammonia ;  900 s, 75 °C
Reference
Continuous production process of N-n-butyl thiophosphoric triamide by amination and ammoniation reactions
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Thiophosphoryl chloride Solvents: Dichloromethane ,  Water ;  20 s, 25 °C; 25 °C → 15 °C
1.2 Reagents: Ammonia
Reference
Microchannel synthesis process of N-(N-butyl)thiophosphoric triamide
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Thiophosphoryl chloride ,  Ammonia ;  0 °C; 30 min, 10 °C
Reference
Research on green synthesis of N-(n-butyl)thiophosphoric triamide
Zhang, Ya-li; Liao, Hui-wei; Deng, Qiu-lin; Liu, Yong-tao; Guo, Wen-jie; et al, Jingxi Huagong, 2016, 33(1), 105-108

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Tributylamine ,  Thiophosphoryl chloride Solvents: Ethyl acetate ;  < 30 °C; 3 h, rt
1.2 Reagents: Ammonia ;  0 °C; 0 °C → rt
Reference
Procedure for the separation of acids from chemical reaction mixtures with the help of nonpolar amines
, Germany, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Triethylamine ,  Ammonium bicarbonate ;  0.5 h, rt
1.2 Reagents: Thiophosphoryl chloride Solvents: Ethyl acetate ;  1 h, -30 °C; 0.5 h, -30 °C
1.3 Reagents: Ammonia Solvents: Ethyl acetate ;  1 h, 0 °C; 0 °C → 25 °C; 125 min, 25 °C
Reference
Method for producing N-alkyl thiophosphoryl triamide
, China, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Triethylamine ,  Thiophosphoryl chloride ,  Ammonia Solvents: Ethyl acetate ;  rt → -40 °C; 1 h, -40 - -35 °C; -35 °C → 10 °C
1.2 Reagents: Water
Reference
Process for producing unsymmetric phosphorothioic triamides by reaction of thiophosphoric trichloride with primary amines and ammonia at controlled temperatures
, European Patent Organization, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Thiophosphoryl chloride Solvents: Toluene ;  1 h, rt
1.2 Reagents: Ammonia ;  2 bar, rt; 30 min, rt; rt → 65 °C
Reference
An improved process for production of N-(hydrocarbyl)phosphoric or -thiophosphoric triamide fertilizer additives by reaction of phosphoric trichlorides with amines and ammonia in an aromatic solvent
, World Intellectual Property Organization, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Thiophosphoryl chloride Solvents: Dichloromethane ;  30 s, 28 - 30 °C
1.2 Reagents: Ammonia ;  3 h, rt
Reference
Improved synthesis of N-n-butylthiophosphoric triamide
Chen, Zhiwei; Zhu, Qiang; Shen, Yeqiong; Su, Weike, Jingxi Huagong, 2012, 29(1), 94-96

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Thiophosphoryl chloride Solvents: Chloroform ;  rt → 10 °C; 10 - 12 °C; 12 °C → reflux; 1 h, reflux; cooled
1.2 Reagents: Ammonia ;  4 h, 15 - 20 °C
Reference
Improved method for producing N-alkyl phosphoric triamide
, China, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Thiophosphoryl chloride ;  20 s, 25 °C
1.2 Reagents: Ammonia Solvents: Dichloromethane ;  3 h, 25 °C
1.3 Reagents: Water ;  1 h, 25 °C
Reference
Pipelining method and specific apparatus for preparation of n-butyl thiophosphoric triamide
, China, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Thiophosphoryl chloride Solvents: Toluene ;  120 s, 25 °C
1.2 Reagents: Ammonia Solvents: Toluene ;  130 min, 20 °C
Reference
Continuous preparing method and apparatus of N-n-butyl thiophosphoryl triamide
, China, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Thiophosphoryl chloride Solvents: Ethyl acetate ;  rt → -20 °C
1.2 Reagents: Thiophosphoryl chloride Solvents: Tetrahydrofuran ;  -20 °C → -10 °C; 30 min, -20 °C; -20 °C → 0 °C
1.3 Reagents: Ammonia ;  -15 - -5 °C; 40 °C → 50 °C; 180 min, 50 °C
Reference
Reaction methods for producing nitrogenous phosphoryl compounds that are in situ fluid compositions
, World Intellectual Property Organization, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Triethylamine ,  Thiophosphoryl chloride Solvents: Tetrahydrofuran ;  rt → -5 °C; 3.5 h, -5 °C; 1 h, -5 °C
1.2 Reagents: Ammonia ;  2 h, 0.12 MPa, 0 - 5 °C
Reference
One-pot method for preparing n-alkyl thiophosphoric triamide from thiophosphoryl chloride
, China, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Thiophosphoryl chloride Solvents: Dichloromethane ,  Water ;  1 h, -5 - 0 °C; 1 h, -5 - 0 °C
1.2 Reagents: Ammonia ;  -5 - 0 °C
Reference
Method for synthesis of N-n-butyl tiophosphoric triamide
, China, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Triethylamine ,  Thiophosphoryl chloride Solvents: Ethyl acetate ;  1 h, -30 °C; 0.5 h, -30 °C
Reference
Method for producing N-hydrocarbyl substituted phosphoryl triamide
, China, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Thiophosphoryl chloride Solvents: Dichloromethane ;  rt → 15 °C; 5 - 15 °C; 10 - 12 °C; 12 °C → reflux; 1.5 h, 35 - 100 °C
1.2 Reagents: Ammonia ;  rt → 10 °C; 2 h, 10 - 30 °C
Reference
Method for preparing N-alkylthiophosphoryl triamide
, China, , ,

N-(n-Butyl)thiophosphoric Triamide Raw materials

N-(n-Butyl)thiophosphoric Triamide Preparation Products

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